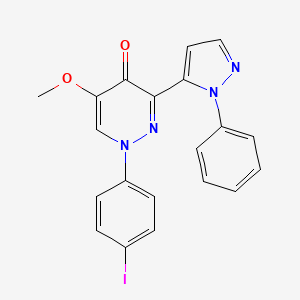![molecular formula C28H34N4O3S B13994675 1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea CAS No. 79797-47-0](/img/structure/B13994675.png)
1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide is a complex organic compound with a unique structure that includes glycine, methoxyphenyl, and thioxomethyl groups
Métodos De Preparación
The synthesis of Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide has been studied for its potential applications in several scientific fields. In chemistry, it is used as a reagent in organic synthesis. In biology, it has been investigated for its potential as a biochemical probe. In medicine, it is being explored for its therapeutic potential due to its unique chemical structure .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thioxomethyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
When compared to similar compounds, Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide stands out due to its unique combination of functional groups. Similar compounds include other glycine derivatives and methoxyphenyl-containing compounds.
Propiedades
Número CAS |
79797-47-0 |
|---|---|
Fórmula molecular |
C28H34N4O3S |
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
1-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C28H34N4O3S/c1-5-25(20-9-13-23(34-3)14-10-20)27(21-11-15-24(35-4)16-12-21)29-18-26(33)31-32-28(36)30-22-8-6-7-19(2)17-22/h6-17,25,27,29H,5,18H2,1-4H3,(H,31,33)(H2,30,32,36) |
Clave InChI |
LMDCVNAJEBPHCR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NCC(=O)NNC(=S)NC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)







![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)
![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B13994667.png)

